molecular formula C12H10FNO2 B6367022 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261920-01-7

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367022
CAS RN: 1261920-01-7
M. Wt: 219.21 g/mol
InChI Key: ZXLSUVNJWRTXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine (5-FMPH-2-OHP) is an organic compound of pyridine with a fluoro-methoxy-phenyl substituent. It is a versatile building block for organic synthesis and is used in various scientific applications. 5-FMPH-2-OHP is a colorless solid with a molecular formula of C10H8FNO2 and a molecular weight of 189.17 g/mol. It is soluble in water and ethanol, and is relatively stable under normal conditions.

Scientific Research Applications

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of the enzyme phosphoinositide 3-kinase (PI3K) and the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of fluorescent probes for imaging of reactive oxygen species (ROS) and in the synthesis of fluorescent probes for imaging of intracellular calcium.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it has been suggested that its fluoro-methoxy-phenyl substituent may interact with the active sites of enzymes, such as PI3K and COX-2, to inhibit their activity. In addition, the hydroxypyridine ring may interact with the active sites of ROS and intracellular calcium imaging probes to increase their fluorescence.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been suggested that its fluoro-methoxy-phenyl substituent may interact with the active sites of enzymes, such as PI3K and COX-2, to inhibit their activity. In addition, the hydroxypyridine ring may interact with the active sites of ROS and intracellular calcium imaging probes to increase their fluorescence.

Advantages and Limitations for Lab Experiments

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% has several advantages for lab experiments. It is a versatile building block for organic synthesis and is relatively stable under normal conditions. It is also soluble in water and ethanol, making it easy to work with in a laboratory setting. However, 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% is not without its limitations. It is not as soluble in organic solvents as some other compounds, making it difficult to work with in certain applications. In addition, it is not as stable as some other compounds and may degrade over time.

Future Directions

There are several potential future directions for 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%. It could be used to develop new inhibitors of enzymes, such as PI3K and COX-2, or to develop new fluorescent probes for imaging of ROS and intracellular calcium. It could also be used to develop new drugs or drug delivery systems, or to develop new catalysts for organic synthesis. In addition, 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% could be used to develop new materials for use in optical or electronic devices.

Synthesis Methods

5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized by a two-step process involving a Friedel-Crafts acylation reaction and a palladium-catalyzed Heck reaction. In the first step, a Friedel-Crafts acylation reaction is used to form an acylated intermediate from 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% and an acid chloride. In the second step, a palladium-catalyzed Heck reaction is used to convert the acylated intermediate into 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%. The reaction is carried out in the presence of a base, such as potassium carbonate, to reduce the acidity of the reaction.

properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-9-3-4-11(13)10(6-9)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLSUVNJWRTXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682811
Record name 5-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261920-01-7
Record name 5-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.